

The Benzimidazolone Core: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name:	Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
Cat. No.:	B021803

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Application Notes & Protocols

The benzimidazolone nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and an imidazolone ring, stands as a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purine nucleotides allows it to interact with a diverse array of biological targets, making it a "privileged scaffold" for the development of novel therapeutic agents.^{[1][2]} This versatility has led to the development of numerous drugs with a wide range of pharmacological activities, including anticancer, antipsychotic, anti-inflammatory, and antimicrobial properties.^{[3][4][5]}

These application notes provide an overview of the key therapeutic applications of the benzimidazolone core, detail experimental protocols for the synthesis and evaluation of benzimidazolone derivatives, and visualize key signaling pathways involved in their mechanism of action.

Therapeutic Applications

The benzimidazolone scaffold is a key component in a variety of clinically significant drugs. Its derivatives have been successfully developed to treat a wide spectrum of diseases, underscoring the scaffold's importance in pharmaceutical research.^{[3][6]}

Anticancer Activity: Benzimidazolone derivatives have emerged as promising candidates in oncology.^[3] They exert their anticancer effects through various mechanisms, including the

inhibition of poly (ADP-ribose) polymerase (PARP) and the disruption of microtubule dynamics. [7] For instance, the PARP inhibitors Rucaparib and Veliparib, which are derived from a benzimidazole carboxamide scaffold, have shown significant potential in clinical trials for various cancers.[7] Another derivative, MBIC (methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate), acts as a microtubule inhibitor, inducing mitotic arrest and apoptosis in cancer cells.[7]

Antipsychotic and Neurological Applications: Several benzimidazolone-based drugs are utilized for their effects on the central nervous system. Pimozide, benperidol, and droperidol are effective antipsychotic agents.[6] Flibanserin is used to treat hypoactive sexual desire disorder, while sumanirole, a clinical candidate, has been investigated for its anti-Parkinsonian effects.[6]

Antimicrobial and Antiviral Properties: The benzimidazolone core is also a feature of various antimicrobial and antiviral agents.[3][4] Certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] Enviroxine is an example of a benzimidazole derivative with antiviral properties.[3]

Other Therapeutic Uses: The applications of benzimidazolone derivatives extend to other therapeutic areas as well. Domperidone and droperidol are used as antiemetics.[6] Oxatomide is an antihistaminic agent.[6] Furthermore, certain benzimidazolone derivatives have been investigated for their potential as selective peroxisome proliferator-activated receptor γ (PPAR γ) modulators for the treatment of type 2 diabetes, demonstrating efficacy with potentially improved safety profiles compared to existing drugs.[8]

Quantitative Data Summary

The following tables summarize the biological activity of selected benzimidazolone derivatives from various studies.

Table 1: Anticancer Activity of Benzimidazole-Based Anthelmintics[9]

Compound	Pancreatic Cancer Cell Line (MIA PaCa-2) IC50 (μM)	Paraganglioma Cell Line (hPheo1) IC50 (μM)	Colorectal Cancer Cell Line (HCT116) IC50 (μM)
Flubendazole	0.23 ± 0.02	0.13 ± 0.01	0.19 ± 0.02
Parbendazole	0.45 ± 0.05	0.32 ± 0.03	0.38 ± 0.04
Oxibendazole	0.87 ± 0.09	0.65 ± 0.07	0.76 ± 0.08
Mebendazole	0.18 ± 0.02	0.11 ± 0.01	0.15 ± 0.01
Albendazole	0.31 ± 0.03	0.21 ± 0.02	0.25 ± 0.02
Fenbendazole	0.55 ± 0.06	0.41 ± 0.04	0.48 ± 0.05

Table 2: Antimicrobial Activity of Benzimidazolone Derivatives[5][10]

Compound	Target Organism	MIC (μg/mL)
Compound 25 (3-fluorobenzyl moiety)	Aspergillus niger	2-19
Compound 26	Aspergillus niger	2-19
Compound 28	Aspergillus niger	3.12
Compound 46	Gram-positive & Gram-negative bacteria	Potent (compared to cefadroxil)
Compound 47	Aspergillus niger	0.018 mM
Compound 6a (6-chloropyridyl derivative)	Various bacteria and fungi	Good activity
Compound 6k (carboxamide analogue)	Various bacteria and fungi	Reduced activity vs. 6a

Table 3: α-Glucosidase and Glucokinase Activity of Benzimidazolone Derivatives[11]

Compound Class	Target Enzyme	Activity	IC50 / EC50 Range
Benzimidazolone derivatives	α -Glucosidase	Inhibition	2.2–87 μ M
Quinazolin-4-one derivatives	Glucokinase	Activation	382–1870 nM

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and evaluation of benzimidazolone derivatives are provided below.

General Synthesis of 2-Substituted Benzimidazolones

The classical and most common method for synthesizing the benzimidazolone core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[12]

Protocol 1: Condensation of o-Phenylenediamine with Carboxylic Acids[12][13]

- **Reactant Preparation:** In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).
- **Solvent/Catalyst Addition:** Add a suitable high-boiling solvent such as ethylene glycol, or use a strong acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) as both the solvent and catalyst.[12][13]
- **Reaction:** Heat the mixture at a high temperature (typically 80-140°C) for 2-4 hours.[13][14]
- **Work-up:** Cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture by adding it dropwise to a solution of sodium carbonate.[13]
- **Isolation:** Filter the resulting precipitate, wash with water, and dry to yield the crude product.
- **Purification:** Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazolone derivative.[10]

Protocol 2: Two-Step Synthesis via Schiff Base Formation[12]

- Condensation: Dissolve o-phenylenediamine (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in a solvent such as ethanol or methanol in a round-bottom flask.
- Intermediate Formation: Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-4 hours to form the intermediate Schiff base. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Oxidative Cyclization: Once the initial condensation is complete, add an oxidizing agent (e.g., hydrogen peroxide in the presence of HCl) to the reaction mixture.[15]
- Work-up and Isolation: Follow steps 4-6 from Protocol 1 to isolate and purify the final product.

In Vitro Evaluation of Biological Activity

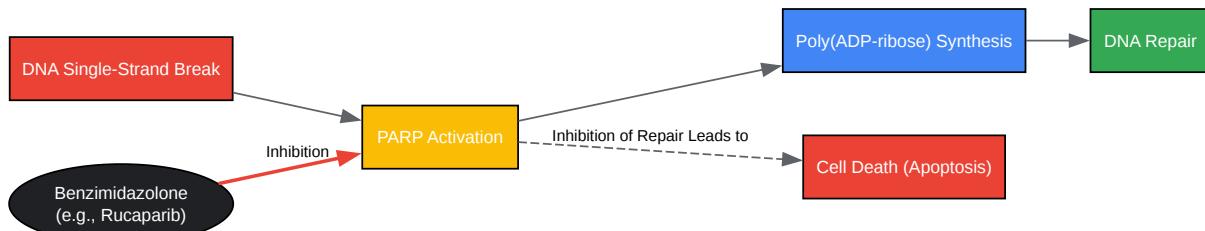
Protocol 3: MTT Assay for Anticancer Activity[9]

- Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with various concentrations of the benzimidazolone compounds for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

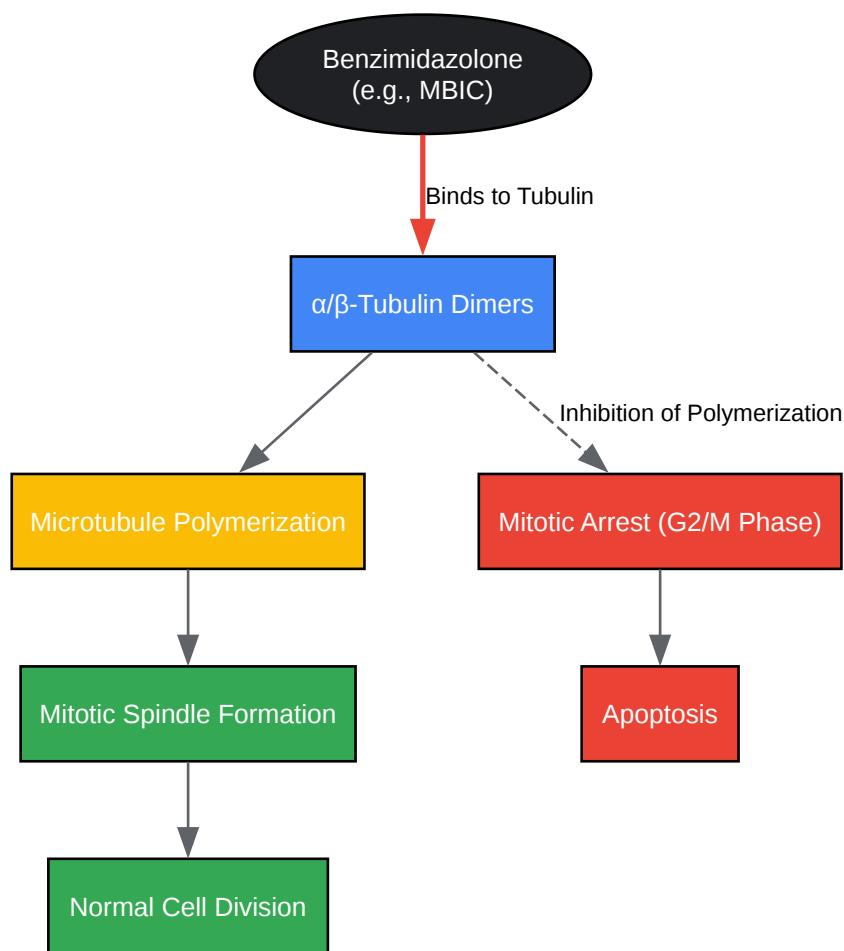
The diverse pharmacological effects of benzimidazolone derivatives stem from their ability to interact with a variety of biological targets. The following diagrams, created using the DOT

language, illustrate some of the key signaling pathways and mechanisms of action.



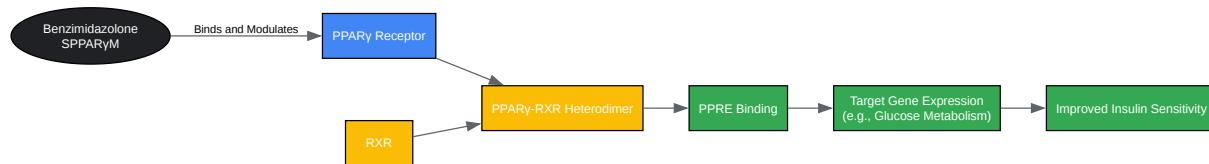
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PARP Inhibition by Benzimidazolone Derivatives.



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Microtubule Disruption by Benzimidazolone Derivatives.

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PPARy Modulation by Benzimidazolone Derivatives.

Conclusion

The benzimidazolone core continues to be a highly valuable scaffold in medicinal chemistry, with its derivatives showing a remarkable breadth of pharmacological activities. The synthetic accessibility and the potential for diverse substitutions make it an attractive starting point for the design of new and improved therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of benzimidazolone-based compounds will undoubtedly lead to the development of novel drugs with enhanced efficacy and safety profiles for a variety of diseases.[2][16]

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